molecular formula C22H20N2O4 B1384037 7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one CAS No. 2116542-19-7

7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one

Cat. No. B1384037
M. Wt: 376.4 g/mol
InChI Key: HUZZJLWJYPLYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one (7-QBO) is a novel quinoline compound that has recently been studied for its potential applications in a variety of scientific research fields. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Chemical Structure Elucidation

Compounds related to 7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one have been studied for their chemical structures. For instance, 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one was isolated from Melicope moluccana and its chemical structure was elucidated using UV, IR, HRESIMS, and NMR spectroscopy techniques (Tanjung et al., 2017).

Synthesis and Evaluation for Bioactivities

These compounds have been synthesized and evaluated for various bioactivities:

  • Synthesis and evaluation of related compounds for antiplatelet and vasorelaxing activities have been conducted. One study synthesized derivatives and assessed their inhibitory activity on high-K+ medium, Ca2+-induced vasoconstriction, and norepinephrine-induced vasoconstrictions (Tzeng et al., 1997).
  • Another study focused on synthesizing oxime- and amide-containing quinolin-2(1H)-one derivatives to evaluate their antiproliferative and antiplatelet activities. They found that some derivatives exhibited potent inhibitory activities against platelet aggregation (Chen et al., 2007).

Vasorelaxing Structure-Activity Relationships

A study explored the vasorelaxing structure-activity relationships of alpha-methylidene-gamma-butyrolactone bearing quinolin-2(1H)-ones and their derivatives. This research aimed to determine the most effective compounds for vasorelaxation and their dose-dependent effects (Wang et al., 2001).

Practical Synthesis for Specific Applications

The practical synthesis of related compounds, such as 7-methoxy-2-(2-amino-4-thiazolyl)quinoline, has been developed for specific applications. This process aimed to improve safety and efficiency, indicating the potential industrial relevance of these compounds (Frutos et al., 2006).

properties

IUPAC Name

7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-10,13-14H,1-2,11-12H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZZJLWJYPLYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCOC3=CC4=C(C=C3)C=CC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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